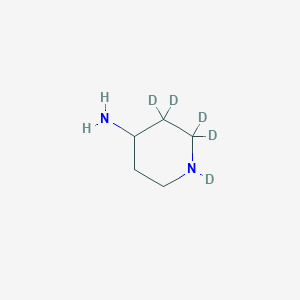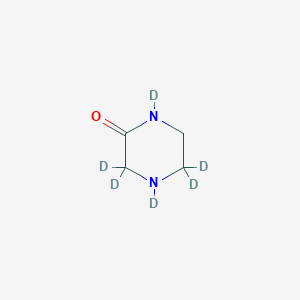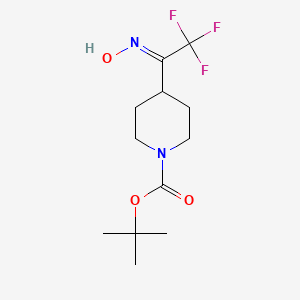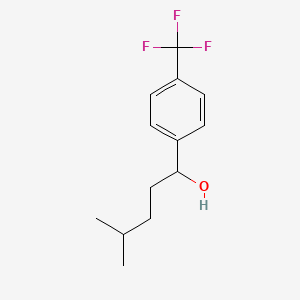
3-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxypyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, where a propoxy group is attached to the third carbon atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-propoxypyridine can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Propoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-propoxy-2-pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it into 3-propoxy-2-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 3-Propoxy-2-pyridinecarboxylic acid.
Reduction: 3-Propoxy-2-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-propoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The propoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
3-Methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
3-Ethoxypyridine: Contains an ethoxy group instead of a propoxy group.
3-Butoxypyridine: Contains a butoxy group instead of a propoxy group.
Uniqueness: 3-Propoxypyridine is unique due to the specific length and properties of the propoxy group, which can influence its reactivity and interactions compared to other alkoxypyridines. This uniqueness can be leveraged in designing compounds with desired chemical and biological properties.
Properties
CAS No. |
14773-53-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137 |
Synonyms |
3-propoxypyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)



![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)


